molecular formula C15H20N4O3S B2760469 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide CAS No. 921845-39-8

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2760469
CAS No.: 921845-39-8
M. Wt: 336.41
InChI Key: DCIUJYMNFWFLCT-UHFFFAOYSA-N
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Description

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be introduced through a nucleophilic substitution reaction. The cyclopropane carboxamide group is then attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide groups can yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-carboxamide share the thiazole ring structure and may exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxamide share the piperidine ring structure and may have comparable properties.

    Cyclopropane Carboxamide Derivatives: Compounds such as cyclopropanecarboxamide and cyclopropanecarboxylic acid derivatives share the cyclopropane carboxamide group and may have similar chemical reactivity.

Uniqueness

1-(2-(2-(Cyclopropanecarboxamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is unique due to the combination of its three distinct functional groups: the thiazole ring, the piperidine ring, and the cyclopropane carboxamide group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

1-[2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c16-13(21)9-3-5-19(6-4-9)12(20)7-11-8-23-15(17-11)18-14(22)10-1-2-10/h8-10H,1-7H2,(H2,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIUJYMNFWFLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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